molecular formula C13H9ClFN3 B067682 7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 171620-43-2

7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B067682
M. Wt: 261.68 g/mol
InChI Key: AXWQENPBOOCORA-UHFFFAOYSA-N
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Description

“7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” is a chemical compound with the empirical formula C13H9ClFN3. It has a molecular weight of 261.68 . This compound is part of a class of molecules known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” includes a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The compound also contains a fluorobenzyl group and a chlorine atom . Detailed structural analysis was not found in the available literature.


Chemical Reactions Analysis

While specific chemical reactions involving “7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” were not found in the available literature, pyrimidine derivatives have been studied for their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” include its molecular weight (261.68) and its empirical formula (C13H9ClFN3) . Additional specific physical and chemical properties were not found in the available literature.

Safety And Hazards

The safety data sheet for “7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” indicates that it is classified as Acute Tox. 4 Oral, with hazard statements including H302 . Precautionary statements include P301 + P312 + P330 . It is recommended not to eat, drink, or smoke when using this product .

Future Directions

While specific future directions for “7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” were not found in the available literature, research into pyrimidine derivatives continues to be an active field, particularly in the development of novel anticancer agents .

properties

IUPAC Name

4-chloro-7-[(2-fluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3/c14-12-10-5-6-18(13(10)17-8-16-12)7-9-3-1-2-4-11(9)15/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWQENPBOOCORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC3=C2N=CN=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439689
Record name AGN-PC-0N47BI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

171620-43-2
Record name AGN-PC-0N47BI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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